molecular formula C7H2Cl2N2O5 B8553476 2-Chloro-3,5-dinitrobenzoyl chloride

2-Chloro-3,5-dinitrobenzoyl chloride

Cat. No. B8553476
M. Wt: 265.00 g/mol
InChI Key: QFGXKJGQMYAPIM-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dinitrobenzoyl chloride is a useful research compound. Its molecular formula is C7H2Cl2N2O5 and its molecular weight is 265.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3,5-dinitrobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,5-dinitrobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-3,5-dinitrobenzoyl chloride

Molecular Formula

C7H2Cl2N2O5

Molecular Weight

265.00 g/mol

IUPAC Name

2-chloro-3,5-dinitrobenzoyl chloride

InChI

InChI=1S/C7H2Cl2N2O5/c8-6-4(7(9)12)1-3(10(13)14)2-5(6)11(15)16/h1-2H

InChI Key

QFGXKJGQMYAPIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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Reaction of commercially-available 2-chloro-3,5-dinitrobenzoic acid (X) with SOCl2 gave 2-chloro-3,5-dinitrobenzoyl chloride (XI: Z=Cl), which was quenched with ammonia to give 2-chloro-3,5-dinitrobenzamide (XI: Z=NH2). A solution of this amide (1.00 g, 4.07 mmol) and Et3N (1.42 g, 10 mmol) in ρ-dioxane (30 mL) was 0356 treated with N,N-bis(2-chloroethyl)amine hydrochloride (1.45 g, 8.14 mmol) at 50° C. for 18 h. The mixture was then poured into water and extracted with EtOAc to give an oil, which was chromatographed on silica gel. Elution with EtOAc/petroleum ether (1:1) gave 2-[N,N-bis(2-chloroethyl)amino]-3,5-dinitrobenzramide (19) (Ie: R=CONH2) (1.15 g, 80%), mp (CHCl3 /petroleum ether) 123°-124° C. 1H NMR (CD3SOCD3) δ8.70 (d, J=2.7 Hz, 1 H, H-4), 8.49 (d, J=2.7 Hz, 1 H, H-6), 7.68, 7.35 (2xbr, 2H, CONH2), 3.80, 3.61 (2.xt, J=6.9 Hz, y 8H. NCH2CU2Cl). 13C NMR δ167.94 (CONH2), 147.27 (C-2), 147.2 0. 142.84 (C-3,5), 137.70 (C-1), 128.40, 123.24 (C-4:6), 55.84 (CH2N), 42.28 ) (CH2CI). Anal. (C11H12Cl2,N4O5) C,H,N,Cl.
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